
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features an amino group, a pyrrolidinyl group, and a phenyl ring, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyrrolidinylbenzaldehyde and a suitable chiral amine.
Condensation Reaction: The aldehyde group of 4-pyrrolidinylbenzaldehyde reacts with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the phenyl ring.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated phenyl derivatives, substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as neurotransmitter pathways or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL: The enantiomer of the compound with potentially different biological activity.
2-Amino-2-phenylethanol: A simpler analog without the pyrrolidinyl group.
4-Pyrrolidinylbenzylamine: A related compound with a different substitution pattern.
Uniqueness
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL is unique due to its chiral nature and the presence of both the pyrrolidinyl and phenyl groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O/c13-12(9-15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2/t12-/m0/s1 |
Clave InChI |
JBVRFPVUUUJYTP-LBPRGKRZSA-N |
SMILES isomérico |
C1CCN(C1)C2=CC=C(C=C2)[C@H](CO)N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


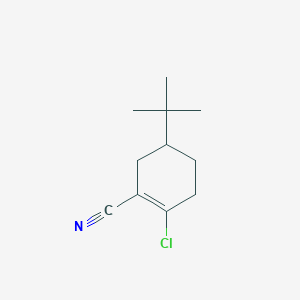
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
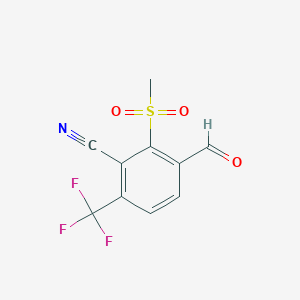
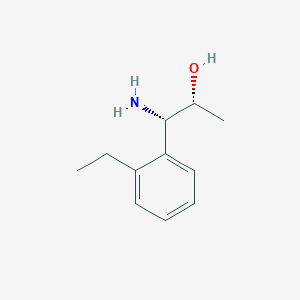
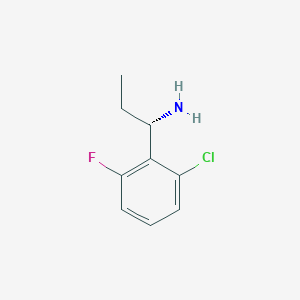
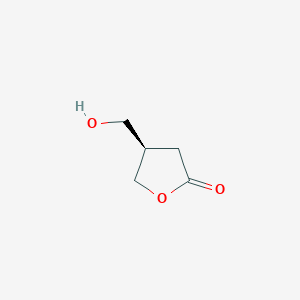
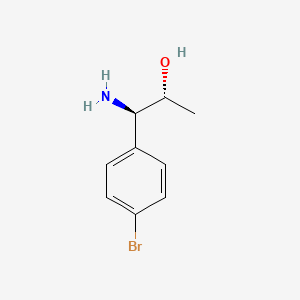
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate](/img/structure/B13057698.png)
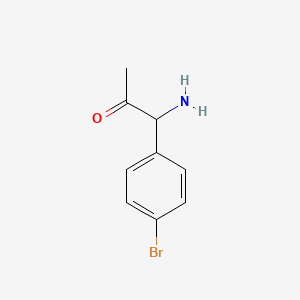
![1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13057711.png)
![4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13057722.png)
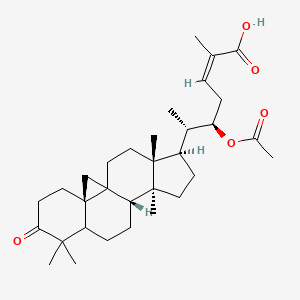
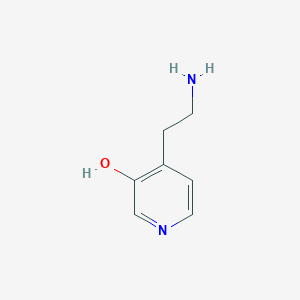
![2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-](/img/structure/B13057755.png)
